2-(2-Chloro-4-nitrophenyl)ethanol
Description
Contextualization within Nitro-Aromatic and Chloro-Substituted Alcohols
2-(2-Chloro-4-nitrophenyl)ethanol is a member of two significant classes of organic molecules: nitro-aromatic compounds and chloro-substituted alcohols. The nitro group (-NO2) is a powerful electron-withdrawing group, which significantly influences the chemical reactivity of the aromatic ring. wikipedia.org This property makes nitro-aromatic compounds key precursors in the synthesis of a wide array of other functional groups, particularly amines, through reduction reactions. wikipedia.orgacs.org The presence of a nitro group on an aromatic ring deactivates it towards electrophilic substitution, directing incoming groups to the meta position, while facilitating nucleophilic aromatic substitution. wikipedia.orgnih.gov Historically, aromatic nitro compounds have been pivotal in both industrial and laboratory settings for creating amines and their derivatives. sci-hub.se
Simultaneously, the compound is a chloro-substituted alcohol. The chlorine atom, a halogen, also acts as an electron-withdrawing group, albeit to a lesser extent than the nitro group. Its presence further modifies the electronic properties of the aromatic ring. Chloro-containing organic molecules are of great interest in medicinal chemistry, with over 250 FDA-approved drugs containing chlorine. nih.gov The inclusion of chlorine in a molecule can enhance its biological activity and is a common strategy in drug discovery. nih.govresearchgate.net The alcohol group (-OH) provides a site for further chemical transformations, such as esterification or oxidation, and can participate in hydrogen bonding, which influences the compound's physical properties and interactions with other molecules. Nitro alcohols, in general, are valuable intermediates for synthesizing amino alcohols through hydrogenation. researchgate.net
The specific arrangement of the chloro and nitro substituents on the phenyl ring of this compound, ortho and para to the ethanol (B145695) group respectively, creates a distinct electronic environment that dictates its reactivity and potential applications.
Table 1: Physicochemical Properties of Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| 2-((4-Chloro-2-nitrophenyl)amino)ethanol | C8H9ClN2O3 | 216.62 | 104-108 | chemicalbook.com |
| 2-Chloro-4-nitrophenol (B164951) | C6H4ClNO3 | 173.55 | 105-106 | sigmaaldrich.com |
| 2-(4-Nitrophenyl)ethanol | C8H9NO3 | 167.16 | 62-64 | fishersci.ca |
| 2-((2-Nitrophenyl)amino)ethanol (B1581580) | C8H10N2O2 | 182.18 | 78 |
Overview of Research Areas and Disciplines Investigating this compound and its Related Structures
The structural motifs present in this compound make it and its analogs relevant to several scientific disciplines.
Organic Synthesis: The primary area of investigation for compounds like this compound is in synthetic organic chemistry. Its functional groups serve as handles for constructing more complex molecules. The nitro group can be reduced to an amine, which is a precursor for a vast number of pharmaceuticals and dyes. wikipedia.org The alcohol can be a point of attachment for other molecular fragments. The synthesis of related structures, such as 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol, has been explored to create new compounds with potential pharmacological activity. researchgate.net The synthesis of nitro-aromatic compounds is typically achieved through nitration using a mixture of nitric and sulfuric acids. wikipedia.org
Medicinal Chemistry: The combination of a chlorinated phenyl ring and a nitro group is found in molecules with biological activity. For instance, N-(2'-chloro-4'-nitrophenyl)-5-chlorosalicylamide has been studied as a teniacide (a drug used to treat tapeworm infections). nih.gov The presence of chlorine is a well-established strategy in the development of therapeutic agents. nih.gov While no specific biological activities for this compound are prominently reported, its structural similarity to pharmacologically active compounds suggests its potential as a scaffold in drug discovery.
Materials Science and Crystallography: The solid-state properties of nitro-aromatic compounds are of interest in materials science. The study of the crystal structure of related molecules, such as 2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate, reveals how intermolecular forces like hydrogen bonds and π–π stacking interactions dictate the packing of molecules in a crystal lattice. researchgate.net These interactions are crucial for designing materials with specific optical or electronic properties. The crystal structures of other related benzylidene derivatives have also been determined to understand their supramolecular chemistry. iucr.org
Table 2: Research Applications of Related Chemical Structures
| Research Area | Example of Related Structure | Finding/Application | Reference |
|---|---|---|---|
| Organic Synthesis | Nitro Alcohols | Used as intermediates for the synthesis of amino alcohols. | researchgate.net |
| Medicinal Chemistry | Chloro-containing molecules | Utilized in the development of drugs for various diseases. | nih.gov |
| Medicinal Chemistry | 2-(4-Chlorobenzylamino)-1-(4-nitrophenyl)ethanol | Synthesized to explore potential antibacterial and antifungal activity. | researchgate.net |
| Crystallography | 2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate | Crystal structure analysis provides insights into intermolecular interactions. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
69395-15-9 |
|---|---|
Molecular Formula |
C8H8ClNO3 |
Molecular Weight |
201.61 g/mol |
IUPAC Name |
2-(2-chloro-4-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8ClNO3/c9-8-5-7(10(12)13)2-1-6(8)3-4-11/h1-2,5,11H,3-4H2 |
InChI Key |
HJEDBEZPMWSNQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)CCO |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Chloro 4 Nitrophenyl Ethanol
Precursor Synthesis and Functional Group Introduction
The synthesis of 2-(2-Chloro-4-nitrophenyl)ethanol fundamentally relies on the initial preparation of appropriately substituted benzene (B151609) ring precursors. The strategic introduction of the chloro and nitro groups, followed by the formation of the ethanol (B145695) side chain, is a key focus of synthetic design.
Nitration and Chlorination Strategies
The establishment of the 2-chloro-4-nitrophenyl scaffold is a critical first step. This can be achieved through various nitration and chlorination sequences on different starting materials. For instance, the chlorination of 4-nitrotoluene (B166481) in the presence of iodine is a known method to produce 2-chloro-4-nitrotoluene (B140621), a valuable intermediate. google.com This process can be carried out at temperatures ranging from the melting point of the starting material up to 120°C. google.com
Another approach involves the catalytic chlorination of m-nitrotoluene using chlorine gas and a transition metal catalyst, such as iron or its salts. google.com This method boasts high conversion rates and selectivity for chlorination on the benzene ring. google.com Alternatively, 2-chloro-4-nitrophenol (B164951) can be synthesized from 2-chlorophenol (B165306) by treatment with an alkaline solution of sodium nitrite (B80452) followed by oxidation with nitric acid. google.com A different route to 2-chloro-4-nitrophenol involves the chlorination of 4-nitroaniline (B120555) with N-chloro-N-(phenylsulfonyl)benzenesulfonamide in acetonitrile (B52724). chemicalbook.com These precursors, possessing the necessary chloro and nitro substituents, can then be further modified to introduce the ethanol side chain.
Table 1: Comparison of Chlorination Strategies for Precursor Synthesis
| Starting Material | Reagents | Catalyst | Product | Key Features | Reference |
|---|---|---|---|---|---|
| 4-Nitrotoluene | Chlorine | Iodine | 2-Chloro-4-nitrotoluene | Temperatures up to 120°C | google.com |
| m-Nitrotoluene | Chlorine | Transition Metal (e.g., Iron) | 2-Chloro-5-nitrotoluene | High conversion and selectivity | google.com |
| 2-Chlorophenol | Sodium nitrite, Nitric acid | None specified | 2-Chloro-4-nitrophenol | Alkaline conditions followed by oxidation | google.com |
| 4-Nitroaniline | N-chloro-N-(phenylsulfonyl)benzenesulfonamide | None specified | 2-Chloro-4-nitroaniline (B86195) | Reaction in acetonitrile | chemicalbook.com |
Hydroxylation Approaches
Once the 2-chloro-4-nitrophenyl core is established, the introduction of the 2-hydroxyethyl group is the next synthetic challenge. One common strategy involves the use of a precursor that can be readily converted to the desired alcohol. For example, 2-(2-Chloro-4-nitrophenyl)acetic acid is a direct precursor that can be reduced to this compound. bldpharm.com
A more direct approach is hydroxyethylation. A patented method describes the synthesis of N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine, where 2-amino-5-nitrophenol (B90527) is reacted with a hydroxyethylating agent in the presence of a base. google.com This demonstrates the feasibility of introducing a hydroxyethyl (B10761427) group onto a substituted nitrophenol derivative. google.com
Reaction Mechanisms in Direct Synthesis
Direct synthesis methods aim to construct the target molecule in fewer steps, often by forming the carbon-carbon or carbon-heteroatom bond of the ethanol side chain directly onto the substituted nitrobenzene (B124822) ring.
Nucleophilic Substitution Pathways on Substituted Nitrobenzenes
The presence of electron-withdrawing groups, such as the nitro group, at positions ortho and para to a leaving group (like chlorine) greatly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). shaalaa.com The strong electron-withdrawing effect of the nitro groups makes the carbon atom attached to the chlorine more electrophilic and thus more susceptible to attack by a nucleophile. brainly.combrainly.com This increased reactivity is due to the stabilization of the negatively charged intermediate, known as the Meisenheimer complex, by the nitro groups. brainly.comdoubtnut.com
In the context of synthesizing this compound, a nucleophile containing a two-carbon unit with a protected or latent hydroxyl group could potentially displace the chloro group on a suitably substituted nitrobenzene. For example, the reaction of 1-chloro-2-nitrobenzene (B146284) with 2-aminoethanol to form 2-((2-nitrophenyl)amino)ethanol (B1581580) illustrates a nucleophilic substitution reaction introducing an ethanolamine (B43304) side chain. Similarly, studies on the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine (B178648) demonstrate the uncatalyzed substitution that occurs in various solvents. ccsenet.org
Ring-Opening Reactions with Epoxyethane Derivatives
The ring-opening of epoxides (oxiranes) provides another direct route to β-substituted ethanols. This reaction can proceed under either acidic or basic conditions. libretexts.org In a base-catalyzed mechanism, a nucleophile attacks the less sterically hindered carbon of the epoxide ring in a typical SN2 fashion. libretexts.org For the synthesis of this compound, the corresponding 2-chloro-4-nitrophenoxide could act as a nucleophile, attacking ethylene (B1197577) oxide.
A similar process has been described for the synthesis of p-nitrophenyl ethanol ether, where p-nitrophenol reacts with epoxyethane in the presence of an alkaline catalyst. researchgate.net Another relevant example is the synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol through the ring cleavage of p-nitrophenyloxirane with p-chlorobenzylamine. researchgate.net This highlights the utility of epoxide ring-opening reactions for creating substituted ethanol structures.
Table 2: Regioselectivity in Epoxide Ring-Opening Reactions
| Catalyst | Nucleophilic Attack Site on Epoxide | Mechanism Type | Product Example (from 1,2-epoxypropane) | Reference |
|---|---|---|---|---|
| Acid (e.g., HCl) | Less substituted carbon (if primary or secondary) | SN2-like | 1-Chloro-2-propanol | libretexts.org |
| Acid (e.g., HCl) | More substituted carbon (if tertiary) | SN1-like | 2-Chloro-2-methyl-1-propanol (from 2-methyl-1,2-epoxypropane) | libretexts.org |
| Base (e.g., EtO⁻) | Less hindered carbon | SN2 | 1-Ethoxy-2-propanol | libretexts.org |
Optimization of Reaction Conditions and Yield
To maximize the efficiency of any synthetic route, the optimization of reaction conditions is paramount. Factors such as temperature, solvent, catalyst, and reaction time can significantly influence the yield and purity of the final product.
The use of statistical methods like Design of Experiments (DoE) can be a powerful tool for optimizing multi-variable chemical reactions. acs.org For instance, in a multi-step SNAr reaction, a face-centered central composite design was used to find the optimal conditions of temperature, time, and reagent equivalents to maximize the yield of the desired product while minimizing impurity formation. acs.org
In the synthesis of dihydrobenzofuran neolignans, it was found that acetonitrile provided the best balance between conversion and selectivity compared to other solvents like dichloromethane (B109758) and benzene. scielo.br Additionally, reflux conditions initially gave good results, but prolonged reaction times led to a decrease in selectivity due to the formation of side products. scielo.br For the synthesis of p-nitrophenyl ethanol ether, optimal conditions were determined to be a specific molar ratio of p-nitrophenol to epoxyethane, a reaction temperature of 110°C, and a specific catalyst concentration, resulting in a yield of 87%. researchgate.net These examples underscore the importance of fine-tuning reaction parameters to achieve the desired outcome in the synthesis of complex organic molecules like this compound.
Solvent Effects (e.g., anhydrous solvents like DMF, THF, nBuOH)
The choice of solvent is critical in the reduction of 2-(2-Chloro-4-nitrophenyl)acetic acid, as it can influence the reactivity of the reducing agent and the solubility of the starting material and intermediates. Anhydrous solvents are generally required to prevent the quenching of the hydride-based reducing agents.
Tetrahydrofuran (THF): THF is a common and effective solvent for reductions using borane (B79455) complexes like borane-THF (BH3·THF). It is an aprotic ether that dissolves both the borane reagent and the carboxylic acid, facilitating a homogenous reaction mixture. Its relatively low boiling point also simplifies post-reaction workup. For the selective reduction of a carboxylic acid in the presence of a nitro group, THF is often the solvent of choice. researchgate.net
Dimethylformamide (DMF): DMF is a polar aprotic solvent with a higher boiling point than THF. Its high polarity can be advantageous for dissolving certain substrates. However, it can sometimes interfere with or be reactive towards strong reducing agents. In some synthetic procedures involving substituted nitroaromatics, DMF is used as a solvent, for example, in the synthesis of certain benzamide (B126) derivatives.
n-Butanol (nBuOH): While less common for hydride reductions due to its protic nature, n-butanol has been used in certain related syntheses, such as the reaction of 1-chloro-2-nitrobenzene with 2-aminoethanol. In such cases, it serves as both a solvent and a reactant. For the reduction of a carboxylic acid, a protic solvent like n-butanol would generally be avoided with common hydride reagents.
The following table summarizes the suitability of these solvents for the target reduction:
| Solvent | Type | Suitability for Reduction of 2-(2-Chloro-4-nitrophenyl)acetic acid | Rationale |
| Tetrahydrofuran (THF) | Aprotic Ether | High | Excellent solvent for borane complexes, inert under reaction conditions, facilitates selective reduction. researchgate.net |
| Dimethylformamide (DMF) | Polar Aprotic | Moderate | Good solvating power, but potential for side reactions with strong reducing agents. |
| n-Butanol (nBuOH) | Protic Alcohol | Low | Protic nature will quench hydride reagents, making it unsuitable for this specific reduction. |
Temperature and Pressure Control
Temperature and pressure are key parameters in controlling the selectivity and rate of the reduction reaction.
Temperature: The reduction of carboxylic acids with borane complexes is typically carried out at temperatures ranging from 0 °C to room temperature. researchgate.net Lower temperatures are often employed at the beginning of the reaction to control the initial exothermic reaction and to enhance selectivity. Maintaining a controlled temperature is crucial to prevent the reduction of the nitro group, which is more likely to occur at elevated temperatures.
Pressure: For reductions using hydride reagents like borane-THF, the reaction is typically conducted at atmospheric pressure. The use of elevated pressure is not necessary and would not offer any significant advantages. In the case of catalytic hydrogenation, pressure control becomes a critical factor.
Catalytic Approaches
While reductions with stoichiometric amounts of hydride reagents are common, catalytic methods offer advantages in terms of atom economy and milder reaction conditions.
Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C). However, a significant challenge with this approach is the potential for the simultaneous reduction of the nitro group and cleavage of the aryl-chloride bond. Careful selection of the catalyst, solvent, and reaction conditions (temperature, pressure, and additives) would be necessary to achieve the selective reduction of the carboxylic acid.
Biocatalysis: The use of enzymes, such as nitroreductases, can offer high selectivity for the reduction of nitroarenes. rsc.org While this is typically used to reduce the nitro group itself, engineered enzymes could potentially be developed to selectively reduce the carboxylic acid. More relevant to the synthesis of the target alcohol is the use of ketoreductases for the stereoselective reduction of a corresponding ketone precursor, which will be discussed in the next section.
Chiral Synthesis and Stereoselective Preparation of Related Structures
The ethanol side chain of this compound contains a stereocenter, meaning the compound can exist as two enantiomers. The preparation of a single enantiomer is of high interest for applications in pharmacology and materials science. This can be achieved through chiral synthesis or the stereoselective preparation of related structures.
A common strategy for obtaining enantiomerically pure alcohols is the asymmetric reduction of a prochiral ketone. In this case, the synthesis would first involve the preparation of 2-chloro-4-nitrophenyl ethanone, which would then be subjected to a stereoselective reduction.
Several methods are available for the enantioselective reduction of ketones: wikipedia.org
Chirally Modified Borohydrides: Using reducing agents that have been modified with chiral ligands, such as amino acids, can induce stereoselectivity.
Catalytic Transfer Hydrogenation: This method employs a chiral transition metal catalyst (e.g., based on ruthenium or rhodium) and a hydrogen donor like isopropanol (B130326) or formic acid.
Oxazaborolidine Catalysts (Corey-Bakshi-Shibata Reduction): This is a well-established method for the highly enantioselective reduction of prochiral ketones using a catalytic amount of a chiral oxazaborolidine and a stoichiometric amount of a borane reagent. wikipedia.org
The following table outlines potential approaches for the chiral synthesis of this compound:
| Method | Precursor | Chiral Reagent/Catalyst | Expected Outcome |
| Asymmetric Reduction | 2-chloro-4-nitrophenyl ethanone | Chiral borohydride (B1222165) reagents | Enantiomerically enriched this compound |
| Catalytic Asymmetric Transfer Hydrogenation | 2-chloro-4-nitrophenyl ethanone | Chiral Ru or Rh catalyst | Enantiomerically enriched this compound |
| Corey-Bakshi-Shibata (CBS) Reduction | 2-chloro-4-nitrophenyl ethanone | Chiral oxazaborolidine catalyst with borane | High enantiomeric excess of one enantiomer of this compound |
The synthesis of structurally related chiral alcohols, such as 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol, has been reported, demonstrating the feasibility of stereocontrolled reactions in this class of compounds. researchgate.net
Chemical Reactivity and Transformations of 2 2 Chloro 4 Nitrophenyl Ethanol
Reactions of the Hydroxyl Group
The primary alcohol functionality (–CH₂OH) is a versatile site for chemical modification. researchgate.net Its reactivity is centered on the polar C-O and O-H bonds, allowing for substitutions and oxidation reactions. researchgate.netlearncbse.in
The hydroxyl group of 2-(2-chloro-4-nitrophenyl)ethanol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Oxidation to Aldehyde: The use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂), can selectively oxidize the primary alcohol to the corresponding aldehyde, 2-(2-chloro-4-nitrophenyl)acetaldehyde. learncbse.in This transformation requires careful control to prevent over-oxidation to the carboxylic acid.
Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) in an acidic or alkaline solution, or acidified potassium dichromate (K₂Cr₂O₇), will oxidize the primary alcohol directly to the carboxylic acid, 2-(2-chloro-4-nitrophenyl)acetic acid. learncbse.in This carboxylic acid derivative is a known compound used in chemical synthesis. biocompare.comchemicalbook.comnih.gov The hydrolysis of the corresponding nitrile (p-nitrobenzyl cyanide) with sulfuric acid is another route to a similar compound, p-nitrophenylacetic acid. nih.govorgsyn.org
Table 1: Oxidation Products of this compound
| Starting Material | Oxidizing Agent | Product | Product Class |
| This compound | Pyridinium Chlorochromate (PCC) | 2-(2-Chloro-4-nitrophenyl)acetaldehyde | Aldehyde |
| This compound | Potassium Permanganate (KMnO₄) | 2-(2-Chloro-4-nitrophenyl)acetic acid | Carboxylic Acid |
Reactions of the Nitro Group
The nitro group (–NO₂) is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It can be readily transformed, most notably through reduction, to generate an amino group, which is a key precursor for further functionalization.
The reduction of the aromatic nitro group to a primary amine (–NH₂) is a fundamental transformation in organic synthesis. acs.org This conversion of this compound yields 2-(2-chloro-4-aminophenyl)ethanol, a versatile intermediate. Several methods are effective for this purpose. acs.orgresearchgate.net
Catalytic Hydrogenation: This is a common and efficient method. rsc.org The reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. researchgate.net A variation of this method, known as transfer hydrogenation, uses a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of Pd/C, which can be a milder alternative to using gaseous hydrogen. google.com For substrates where dehalogenation is a concern, Raney nickel can be an alternative catalyst. acs.org
Metal-Based Reductions: The reduction can also be achieved using metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). researchgate.net Another widely used reagent is tin(II) chloride (SnCl₂), which offers a mild method for reducing nitro groups to amines. researchgate.net A related compound, 2-chloro-4-nitrophenol (B164951), has been successfully reduced to 2-chloro-4-aminophenol using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like activated carbon and ferric trichloride. google.com
Table 2: Reagents for the Reduction of the Nitro Group
| Reagent System | Description |
| H₂ / Pd/C | Catalytic hydrogenation using hydrogen gas and a palladium catalyst. rsc.orggoogle.com |
| H₂ / Pt/C | Catalytic hydrogenation using hydrogen gas and a platinum catalyst. researchgate.net |
| Fe / HCl | Reduction using iron metal in an acidic medium. researchgate.net |
| SnCl₂ / Alcohol | Mild reduction using tin(II) chloride in an alcohol solvent. researchgate.net |
| Hydrazine Hydrate / Catalyst | Reduction using hydrazine hydrate, often with a catalyst like activated carbon/FeCl₃. google.com |
The amino derivative, 2-(2-chloro-4-aminophenyl)ethanol, obtained from the reduction of the parent nitro compound, can be used to synthesize azo dyes. Azo compounds are characterized by the –N=N– functional group and are of significant industrial importance due to their vibrant colors. cuhk.edu.hkunb.ca The synthesis is a two-step process. unb.ca
Diazotization: The primary aromatic amine is converted into a diazonium salt. This is typically achieved by treating the amine with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C). cuhk.edu.hkekb.eg This reaction transforms the –NH₂ group into a diazonium group (–N₂⁺).
Azo Coupling: The resulting diazonium salt solution is then immediately reacted with a coupling component, which is an electron-rich aromatic compound like a phenol (B47542) or an aniline (B41778) derivative. cuhk.edu.hkresearchgate.netrdd.edu.iq The electrophilic diazonium ion attacks the electron-rich ring of the coupling component to form the stable azo linkage. rdd.edu.iq Azo dyes incorporating the 2-chloro-4-nitrophenyl moiety are known, such as C.I. Disperse Red 13, which is formed from the coupling of a diazonium salt with an N-alkylaniline derivative. sielc.comnist.gov
Reactions of the Chloro Substituent
The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic substitution. However, its reactivity is significantly enhanced by the presence of the strong electron-withdrawing nitro group in the para position. qorganica.esmasterorganicchemistry.com
The presence of the nitro group at the para-position to the chlorine atom makes the carbon atom to which the chlorine is attached highly electron-deficient and susceptible to attack by nucleophiles. qorganica.esmasterorganicchemistry.com This allows the chlorine to be displaced by a variety of nucleophiles in a reaction known as Nucleophilic Aromatic Substitution (SNAr). qorganica.es The reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate called a Meisenheimer complex. masterorganicchemistry.com
The rate of SNAr reactions is strongly dependent on the electron-withdrawing power of the substituents on the ring. qorganica.es For this compound, strong nucleophiles can displace the chloride ion.
Table 3: Potential Nucleophiles for SNAr Reactions
| Nucleophile Class | Example Nucleophile | Product Type |
| Amines | Ammonia (NH₃), Primary/Secondary Amines | Substituted anilines |
| Alkoxides | Sodium Methoxide (B1231860) (NaOCH₃) | Aryl ethers |
| Hydroxides | Sodium Hydroxide (B78521) (NaOH) | Phenols |
| Thiolates | Sodium Thiolate (NaSR) | Thioethers |
For instance, reaction with an amine like ethanolamine (B43304) would lead to the substitution of the chlorine atom, forming a new C-N bond. acs.org Similarly, reaction with a strong base like sodium hydroxide under forceful conditions could replace the chlorine with a hydroxyl group. qorganica.es
Chemical Stability and Transformation Pathways
The chemical stability and transformation pathways of this compound are dictated by the interplay of its three key functional groups: the aromatic nitro group, the chloro substituent, and the primary alcohol moiety. While specific experimental studies on the stability and degradation of this particular compound are not extensively documented in publicly available literature, its reactivity can be inferred from the known chemical behavior of its constituent parts and related molecules.
The presence of the nitro group and the chlorine atom on the benzene (B151609) ring significantly influences the electron density of the aromatic system and the reactivity of the ethanol (B145695) side chain. The nitro group is a strong electron-wasting group, which can make the aromatic ring susceptible to nucleophilic attack. Conversely, the ethanol group can undergo oxidation, esterification, and other reactions typical of primary alcohols.
Inferred Chemical Stability:
Based on data for structurally similar compounds, this compound is expected to be stable under normal storage conditions, likely at room temperature in a dry, sealed container. However, its stability is likely compromised by exposure to strong oxidizing agents, strong bases, high temperatures, and potentially UV light, leading to various transformation pathways. For instance, the related compound 2-(4-nitrophenyl)ethanol is known to be incompatible with oxidizing agents. chemimpex.comfishersci.ca The thermal decomposition of other 2-haloethanols, such as 2-fluoroethanol (B46154) and 2-chloroethanol (B45725), has been shown to occur at elevated temperatures, proceeding through elimination reactions. researchgate.net
Potential Transformation Pathways:
Several transformation pathways can be postulated for this compound based on the reactivity of its functional groups and studies on analogous compounds.
Oxidation of the Alcohol Group: The primary alcohol group is susceptible to oxidation to form the corresponding aldehyde, 2-(2-chloro-4-nitrophenyl)acetaldehyde, and further to the carboxylic acid, 2-(2-chloro-4-nitrophenyl)acetic acid. This transformation is a common reaction for primary alcohols and can be initiated by various oxidizing agents.
Reduction of the Nitro Group: The nitro group is readily reducible to an amino group (NH2) under various conditions, such as catalytic hydrogenation (e.g., with Pd/C) or using reducing agents like sodium borohydride (B1222165) in the presence of a catalyst. scispace.comsci-hub.st This transformation would yield 2-(4-amino-2-chlorophenyl)ethanol. The reduction of nitroarenes is a fundamental and widely utilized transformation in organic synthesis.
Reactions of the Aromatic Ring: The electron-withdrawing nature of the nitro and chloro groups makes the aromatic ring susceptible to nucleophilic aromatic substitution, although this would typically require harsh reaction conditions.
Biodegradation: Microbial degradation pathways observed for related compounds like 2-chloro-4-nitrophenol and 2-chloro-4-nitroaniline (B86195) suggest that this compound could also be susceptible to biological transformation. researchgate.netthermofisher.com Studies on Rhodococcus sp., for example, have shown the ability to degrade 2-chloro-4-nitroaniline, initiating the process with the removal of the nitro group. thermofisher.com A similar enzymatic degradation could be possible for this compound, potentially leading to the formation of various phenolic and other aromatic intermediates. The degradation of 2-chloro-4-nitrophenol has been shown to proceed via a hydroxyquinol pathway in some bacteria. researchgate.net
The following table summarizes the plausible transformation pathways of this compound based on the reactivity of its functional groups and data from related compounds.
Interactive Data Table: Plausible Transformation Pathways of this compound
| Transformation Pathway | Reagents/Conditions | Probable Products | Reference for Analogy |
| Oxidation of Alcohol | Oxidizing agents (e.g., PCC, KMnO4) | 2-(2-Chloro-4-nitrophenyl)acetaldehyde, 2-(2-Chloro-4-nitrophenyl)acetic acid | General alcohol oxidation chemistry |
| Reduction of Nitro Group | Catalytic hydrogenation (e.g., H2, Pd/C), NaBH4/catalyst | 2-(4-Amino-2-chlorophenyl)ethanol | scispace.comsci-hub.st |
| Thermal Decomposition | High temperatures | Acetaldehyde, hydrogen chloride, and other decomposition products | researchgate.net |
| Biodegradation | Microbial enzymes | Phenolic intermediates, complete mineralization | researchgate.netthermofisher.com |
Detailed Research Findings on Related Compounds:
Research on the biodegradation of 2-chloro-4-nitrophenol by Cupriavidus sp. strain CNP-8 demonstrated efficient degradation across a range of pH (5 to 10) and temperatures (20 to 40 °C). researchgate.net The proposed pathway involves the initial conversion to a benzenetriol intermediate. researchgate.net This suggests that the 2-chloro-4-nitrophenyl moiety of the target compound is biodegradable.
Furthermore, studies on the reduction of nitro compounds show a high degree of chemoselectivity is possible. For instance, the reduction of 4-nitroacetophenone can be directed to either the nitro group or the carbonyl group by selecting the appropriate reducing system. scispace.com This implies that the nitro group of this compound could be selectively reduced without affecting the alcohol functionality.
Synthesis and Investigation of Derivatives and Analogues of 2 2 Chloro 4 Nitrophenyl Ethanol
Derivatives Featuring the 2-Chloro-4-nitrophenyl Moiety
The 2-chloro-4-nitrophenyl scaffold serves as a versatile building block for the synthesis of a wide array of derivatives. The presence of the chloro, nitro, and ethanol (B145695) functional groups (or its precursors) allows for diverse chemical modifications, leading to the creation of amides, azo dyes, glycosides, and various heterocyclic systems. These derivatives are often investigated for their unique chemical properties and potential applications in various scientific fields.
Amide Derivatives (e.g., Maleamic Acids, Acetamides)
Amide derivatives are commonly synthesized from an amine precursor, typically 2-chloro-4-nitroaniline (B86195), which is closely related to the title compound. The reaction of this amine with acylating agents like acid anhydrides or acyl chlorides yields the corresponding amides.
Maleamic Acids: The synthesis of N-(2-chloro-4-nitrophenyl)maleamic acid monohydrate is achieved through the reaction of 2-chloro-4-nitroaniline with maleic anhydride (B1165640). nih.govsemanticscholar.org In a typical procedure, solutions of maleic anhydride and 2-chloro-4-nitroaniline in toluene (B28343) are mixed and stirred at room temperature. nih.govresearchgate.net The resulting product is then treated with dilute hydrochloric acid to remove any unreacted aniline (B41778). nih.govsemanticscholar.org The solid maleamic acid is purified by recrystallization from ethanol. nih.govsemanticscholar.orgresearchgate.net X-ray diffraction studies have confirmed the structure of the resulting compound, revealing that the molecule is planar and its conformation is stabilized by an intramolecular hydrogen bond. nih.govnih.gov In the crystalline state, molecules are linked into a three-dimensional network by intermolecular N—H⋯O and O—H⋯O hydrogen bonds. nih.govsemanticscholar.org
Acetamides: 2-Chloro-N-(4-nitrophenyl)acetamide is another significant derivative. It can be synthesized by refluxing p-nitroaniline with chloroacetyl chloride. prepchem.com The product is then mixed with ethyl acetate (B1210297) and washed with water to yield the final compound. prepchem.com An alternative method involves the reaction of 2-chloro-4-nitro benzoic acid with thionyl chloride to form an intermediate, which is then reacted with various amines to produce N-substituted-2-chloro-4-nitrobenzamide derivatives. nih.gov The synthesis of N-(4-nitrophenyl) acetamide (B32628) (p-nitroacetanilide) from the nitration of N-phenylacetamide is also a well-established process, yielding a precursor for many other compounds. jcbsc.org
Interactive Data Table: Amide Derivatives
| Compound Name | Starting Materials | Reaction Type | Key Findings | Reference(s) |
|---|---|---|---|---|
| N-(2-Chloro-4-nitrophenyl)maleamic acid monohydrate | 2-Chloro-4-nitroaniline, Maleic anhydride | Acylation | Synthesis confirmed by IR spectra; crystal structure determined by X-ray diffraction, showing a planar molecule with extensive hydrogen bonding. | nih.govsemanticscholar.orgnih.gov |
| 2-Chloro-N-(4-nitrophenyl)acetamide | p-Nitroaniline, Chloroacetyl chloride | Acylation | Straightforward synthesis via reflux, yielding the target acetamide. | prepchem.com |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | 2-chloro-4-nitro benzoic acid, Thionyl chloride, various amines | Multi-step synthesis | A series of 22 derivatives were synthesized and characterized. | nih.gov |
| N-(4-nitrophenyl) acetamide | N-phenylacetamide, Nitric acid, Sulfuric acid | Electrophilic Aromatic Substitution (Nitration) | An important synthetic intermediate; purification can be achieved using an ethanol-water binary mixture. | jcbsc.org |
Azo Dye Derivatives
Azo dyes, characterized by the functional group (-N=N-), are a large and important class of synthetic colorants. nih.gov Their synthesis typically involves the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile. nih.gov Derivatives featuring the 2-chloro-4-nitrophenyl moiety can be prepared using 2-chloro-4-nitroaniline as the diazo component.
The general synthesis involves dissolving the amine in an acidic solution and treating it with a nitrite (B80452) source, such as nitrosyl sulphuric acid, at low temperatures (0–5 °C) to form the unstable diazonium salt. rsc.org This salt is then immediately reacted with a coupling component, such as a phenol (B47542) or another aniline derivative, to form the final azo dye. nih.govrsc.org The presence of the nitro group (an electron-withdrawing group) on the diazo component is common in the synthesis of disperse dyes. Lignin (B12514952), a complex polymer, has been functionalized with p-nitroaniline via azo coupling to create photosensitive azo derivatives. mdpi.com While specific examples starting directly from 2-(2-chloro-4-nitrophenyl)ethanol are not prevalent, the closely related 2-chloro-4-nitroaniline is a viable precursor for creating a variety of azo dyes with potential applications in materials science and other fields. ontosight.ainih.gov
Interactive Data Table: Azo Dye Derivatives
| Derivative Class | General Synthetic Method | Precursor | Key Characteristics | Reference(s) |
|---|---|---|---|---|
| Heterocyclic Azo Dyes | Diazotization of an amine followed by coupling with a heterocyclic component. | Aromatic amines (e.g., 2-chloro-4-nitroaniline) | Possess a wide range of biological activities and are used in pharmaceuticals. | rsc.org |
| Lignin-based Azo Dyes | Azo coupling reaction between lignin and diazonium salts. | p-Nitroaniline, Sulfanilic acid | The resulting polymers are water-soluble and exhibit photosensitive properties due to cis-trans isomerization of the azobenzene (B91143) group. | mdpi.com |
| Pyrimidine-based Azo Dyes | Diazotization of substituted anilines and coupling with barbituric or thiobarbituric acid. | 2-amino-3-chlorobenzophenone | The synthesized ligands and their metal complexes were characterized and screened for biological activity. | nih.gov |
Glycoside Derivatives (e.g., Maltotriosides)
Glycoside derivatives are formed by linking a sugar moiety to a non-carbohydrate part, known as an aglycone. The 2-chloro-4-nitrophenyl group can serve as the aglycone in these structures. These compounds are often synthesized for use as specific substrates for enzymes.
An effective method for preparing 2-chloro-4-nitrophenyl α-L-fucopyranoside, a substrate for the enzyme α-L-fucosidase, has been described. nih.gov The synthesis utilizes ethyl 1-thiofucoside as the glycosyl donor. A key step involves using a hydrogen fluoride-pyridine (HF·pyridine) reagent to remove silyl (B83357) protecting groups, which yields the target molecule in high purity. nih.gov The synthesis of 2-deoxyglycosides often presents challenges, but methods involving the SN2 displacement of glycosyl halides have been successfully employed. For instance, a 4-nitrophenyl (PNP) glycoside was synthesized via the displacement of a glycosyl iodide. nih.gov Similarly, p-nitrophenyl-α-D-glucoside can be prepared by the hydrolysis of its tetraacetylated precursor using sodium methoxide (B1231860) in methanol, followed by recrystallization from ethanol. google.com These general methods are applicable to the synthesis of glycosides containing the 2-chloro-4-nitrophenyl aglycone.
Interactive Data Table: Glycoside Derivatives
| Compound Name | Synthetic Approach | Key Reagents/Steps | Purpose/Finding | Reference(s) |
|---|---|---|---|---|
| 2-Chloro-4-nitrophenyl α-L-fucopyranoside | Glycosylation using a thiofucoside donor. | Ethyl 1-thiofucoside, HF·pyridine for deprotection. | Synthesized as a high-purity substrate for α-L-fucosidase. | nih.gov |
| 4-Nitrophenyl (PNP) Glycoside | SN2 displacement of a glycosyl iodide. | Glycosyl iodide, aglycone salt, 18-crown-6. | A general method for attaching sugar chains to aglycones. | nih.gov |
| p-Nitrophenyl-α-D-glucoside | Hydrolysis of a tetraacetylated precursor. | p-Nitrophenyl-α-D-tetraacetyl glucoside, Sodium methoxide. | Preparation of a substrate for detecting α-glucosidase. | google.com |
Nitrile and Ketone Derivatives
The introduction of nitrile (–C≡N) and ketone (–C=O) functionalities onto the 2-chloro-4-nitrophenyl framework can be achieved through various synthetic routes, often involving precursors like 2-chloro-4-nitrobenzoic acid or related compounds. These functional groups are valuable as they can participate in a wide range of subsequent chemical transformations.
For example, 2-bromo-benzonitriles can be reacted with amidines in the presence of a copper catalyst to synthesize 4-aminoquinazolines, demonstrating the utility of the nitrile group in forming heterocyclic systems. organic-chemistry.org While direct synthesis from this compound is not commonly reported, the manipulation of related precursors is a viable strategy. The use of nitroalkenes, which can be derived from nitrophenyl compounds, is a key strategy in the synthesis of various five- and six-membered heterocyclic compounds. rsc.orgrsc.org The high reactivity of nitroalkenes allows them to act as efficient precursors in Michael additions and cycloaddition reactions. rsc.org
Aminoethanol and Phenol Derivatives
Aminoethanol and phenol derivatives are structurally related to the parent compound and are often key intermediates in the synthesis of more complex molecules. The reduction of the nitro group to an amino group or the modification of the ethanol side chain are common transformations.
Phenol Derivatives: 2-Chloro-4-nitrophenol (B164951) can be synthesized by the chlorination of 4-nitrophenol (B140041). chemicalbook.com A method using N-chloro-N-(phenylsulfonyl)benzenesulfonamide in acetonitrile (B52724) has been reported for this transformation. chemicalbook.com The reduction of the resulting 2-chloro-4-nitrophenol, for example using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst, yields 2-chloro-4-aminophenol. google.com
Aminoethanol Derivatives: The synthesis of 2-((2-amino-4-nitrophenyl)amino)ethanol (B1232042) involves the reaction of 2-amino-4-nitrophenol (B125904) with ethylene (B1197577) oxide in the presence of a base. An alternative route uses ethylene chlorohydrin as the alkylating agent. Similarly, 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol was prepared by the ring-opening of p-nitrophenyloxirane with p-chlorobenzylamine. This aminoalcohol was then used as a scaffold for further reactions, including glycosylation and substitution, to create new structures with potential biological activity. researchgate.net
Interactive Data Table: Aminoethanol and Phenol Derivatives
| Compound Name | Starting Materials | Reaction Type | Key Aspect of Synthesis | Reference(s) |
|---|---|---|---|---|
| 2-Chloro-4-nitrophenol | 4-Nitrophenol, N-chloro-N-(phenylsulfonyl)benzenesulfonamide | Electrophilic Chlorination | Provides a direct route to the chlorinated phenol derivative. | chemicalbook.com |
| 2-Chloro-4-aminophenol | 2-Chloro-4-nitrophenol, Hydrazine hydrate | Reduction | Catalytic reduction of the nitro group to an amine. | google.com |
| 2-((2-Amino-4-nitrophenyl)amino)ethanol | 2-Amino-4-nitrophenol, Ethylene oxide | Ring-opening/Alkylation | Base-catalyzed nucleophilic attack on ethylene oxide. | |
| 2-(4-Chlorobenzylamino)-1-(4-nitrophenyl)ethanol | p-Nitrophenyloxirane, p-Chlorobenzylamine | Epoxide Ring-Opening | Nucleophilic addition of an amine to an epoxide ring. | researchgate.net |
Heterocyclic Compounds (e.g., Quinazoline, Thiazolyl Hydrazone, Piperidine)
The 2-chloro-4-nitrophenyl moiety has been incorporated into a variety of heterocyclic systems. These structures are of significant interest in medicinal chemistry due to their diverse pharmacological activities.
Quinazolines: Quinazoline derivatives can be synthesized through several methods. One approach involves the reaction of 2-aminobenzonitriles with other reagents. For instance, copper-catalyzed reactions of substituted 2-bromobenzonitriles with amidines can produce 4-aminoquinazolines. organic-chemistry.org Another route involves the condensation of 2-nitrobenzyl alcohols with arylacetic acids using urea (B33335) as a nitrogen source. organic-chemistry.org The synthesis of quinazolinone derivatives has been achieved by treating 2-chloro-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide with various substituted phenols. nih.gov
Thiazolyl Hydrazones: A series of fourteen new thiazolyl hydrazone derivatives containing a 4-chloro-2-nitrophenyl group have been synthesized. nih.gov The synthesis involves a multi-step process starting from the reaction of 5-arylfurfurals with thiosemicarbazide (B42300) to form thiosemicarbazones. These intermediates are then reacted with 2-bromoacetophenone (B140003) derivatives to afford the final thiazolyl hydrazone products via ring closure. nih.gov These compounds were subsequently evaluated for their biological activities. nih.gov
Piperidines: Piperidine (B6355638) derivatives are commonly synthesized via intramolecular cyclization or multi-component reactions. mdpi.com The synthesis of 1-chloroacetyl-2,6-bis(2-methoxyphenyl)-3,5-dimethylpiperidin-4-one, which was recrystallized from ethanol, has been reported. chemrevlett.com While direct syntheses starting from this compound are not widely documented, the functional groups present on this scaffold could potentially be elaborated and cyclized to form piperidine rings. For example, reductive amination is a common method for C-N bond formation in piperidine synthesis. mdpi.com
Interactive Data Table: Heterocyclic Derivatives
| Heterocycle Class | Synthetic Strategy | Key Precursors/Intermediates | Example of Finding | Reference(s) |
|---|---|---|---|---|
| Quinazoline | Copper-catalyzed annulation | 2-Bromobenzonitriles, Amidines | An efficient method for the synthesis of 4-aminoquinazolines. | organic-chemistry.orgnih.govmdpi.com |
| Thiazolyl Hydrazone | Hantzsch thiazole (B1198619) synthesis followed by condensation | 5-(4-Chloro-2-nitrophenyl)furfural thiosemicarbazone, 2-Bromoacetophenones | Synthesis of novel derivatives evaluated for anticandidal and anticancer activity. | nih.gov |
| Piperidine | Intramolecular cyclization / Reductive hydroamination | Alkynes, Halogenated amides | Various methods exist for stereoselective synthesis of substituted piperidines. | mdpi.comchemrevlett.com |
Synthetic Strategies for Complex Architectures
The synthesis of complex molecules derived from this compound relies on the strategic manipulation of its inherent functional groups: the hydroxyl group of the ethanol side chain, the aromatic ring, and the reactive nitro and chloro substituents. The development of more intricate derivatives often begins with the synthesis of the core phenolic precursor, 2-chloro-4-nitrophenol, which can be prepared through various methods. One common approach involves the direct chlorination of 4-nitrophenol using reagents like hydrochloric acid in the presence of an oxidizing agent such as hydrogen peroxide. google.com Another route starts from 2-chlorophenol (B165306), which is treated with sodium nitrite and an acid, followed by oxidation of the resulting 4-nitroso intermediate. google.com
Once the this compound scaffold is obtained, its functional groups serve as handles for further elaboration. Strategies for building complex architectures include:
Derivatization of the Hydroxyl Group: The primary alcohol of the ethanol side chain is a versatile point for modification. It can undergo esterification or etherification reactions to introduce a wide variety of new functionalities. For instance, it can be reacted with acyl chlorides or carboxylic anhydrides to form esters, or with alkyl halides under basic conditions to form ethers. A related strategy involves reacting a precursor like 2-amino-5-nitrophenol (B90527) with a hydroxyethylation reagent, followed by condensation and hydrolysis to build a more complex side chain, as seen in the synthesis of N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine. google.com
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing properties of the nitro group strongly activate the aromatic ring towards nucleophilic attack, making the displacement of the chloro substituent a key strategy. This allows for the introduction of diverse functionalities, including amines, alkoxides, and thiolates, at the C-2 position. For example, the reaction of a related compound, 2-chloropyridine, with N-methylethanolamine proceeds via an SNAr mechanism to form a new C-N bond. beilstein-journals.org This type of reaction is fundamental for linking the 2-(4-nitrophenyl)ethanol core to other molecular fragments.
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (e.g., forming 2-amino-2-(2-chloro-4-aminophenyl)ethanol). This newly formed amino group provides a nucleophilic center that can be used in a host of subsequent reactions, such as amide bond formation, diazotization, or as a building block for the synthesis of heterocyclic rings fused to the benzene (B151609) ring.
Condensation Reactions: Multi-step syntheses can involve condensation reactions to build larger, more complex systems. For example, a cyclohexanone (B45756) derivative bearing a nitrophenyl group can undergo regioselective cyclocondensation with cyanothioacetamide to form a complex tetrahydroisoquinoline structure. nih.gov This highlights how the nitrophenyl moiety can be incorporated into larger heterocyclic frameworks.
These fundamental reactions can be combined in sequence to construct highly elaborate molecules with tailored properties, where the this compound unit serves as a critical building block.
Structure-Reactivity and Structure-Property Relationships in Analogues
In analogues where the aromatic ring is highly substituted, such as in certain phenyl 2,4,6-trinitrophenyl ethers, the rate of nucleophilic aromatic substitution is significantly influenced by the nature of the substituents on the attacking nucleophile and the phenyl ring. rsc.org Studies on nitrophenyl-containing tetrahydroisoquinolines have shown that the position of the nitro group and other substituents on the phenyl ring is crucial for determining the biological activity of the compounds. nih.gov The antioxidant properties of phenolic and aniline compounds, for instance, are directly related to the structure, including the number and position of hydroxyl or amino groups, which affects properties like bond dissociation energies. researchgate.net
Electronic Effects of Substituents
The electronic character of any molecule derived from this compound is dominated by the powerful electron-withdrawing nature of the nitro (–NO₂) group and, to a lesser extent, the chloro (–Cl) substituent. These effects are transmitted through the molecule via inductive and resonance mechanisms, profoundly influencing reactivity and properties. ucalgary.calibretexts.org
Inductive Effect: Both the chlorine atom and the nitro group are highly electronegative and pull electron density away from the aromatic ring through the sigma (σ) bond framework. libretexts.org This inductive withdrawal makes the aromatic ring electron-deficient (electrophilic), which is a primary factor in its susceptibility to nucleophilic aromatic substitution.
The combined electron-withdrawing power of these substituents lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system. rsc.org This makes the molecule a better electron acceptor, which can facilitate reactions involving electron transfer or nucleophilic attack. rsc.org In studies of other substituted aromatic compounds, the presence of electron-withdrawing groups has been shown to polarize bonds and increase reactivity, leading to higher yields in certain synthetic reactions compared to analogues with electron-donating groups. otterbein.edu
Steric Effects and Molecular Conformation
Steric effects, which arise from the spatial arrangement of atoms and the repulsion between their electron clouds, play a critical role in the reactivity and conformational preferences of this compound derivatives. youtube.com The size and position of substituents can hinder or facilitate chemical reactions and dictate the molecule's three-dimensional shape.
The term steric hindrance describes how bulky groups can block the path of an incoming reagent, slowing down or preventing a reaction. youtube.comyoutube.com In analogues of this compound, steric hindrance can influence several key processes:
Nucleophilic Attack: While the C-2 position is electronically activated, a bulky nucleophile may have difficulty approaching the reaction center due to steric clash with the adjacent ethanol side chain at C-1. Similarly, reactions involving the hydroxyl group or the nitro group can be sterically hindered by the neighboring chloro substituent. Studies on related systems, such as the reaction of substituted phenyl ethers with anilines, have demonstrated that increased steric hindrance in the nucleophile dramatically lowers the reaction rate. rsc.org
Molecular Conformation: The preferred three-dimensional arrangement (conformation) of the molecule is a balance between minimizing steric strain and optimizing favorable electronic and hydrogen bonding interactions. The rotation around the C1-C(Aryl) and C1-C2 bonds of the ethanol side chain will be restricted to avoid clashes between the hydroxyl group, the ortho-chlorine, and the rest of the molecule. In a related molecule, 5-chloro-3-nitro-2-hydroxyacetophenone, theoretical calculations and X-ray analysis have shown that the molecule adopts a specific conformation to accommodate intramolecular hydrogen bonds and minimize steric repulsion between substituents. nih.gov This indicates that the conformation of this compound derivatives is likely to be non-planar, with the ethanol side chain twisted out of the plane of the benzene ring.
The interplay between steric and electronic effects determines the ultimate outcome of a reaction. While a position might be electronically favorable for attack, the reaction may be slow or not occur at all if the steric hindrance is too great. libretexts.org
Table 1: Influence of Steric and Electronic Effects on Reactivity
| Feature | Electronic Effect | Steric Effect | Consequence for Reactivity of Analogues |
|---|---|---|---|
| Nitro Group (at C4) | Strong inductive and resonance withdrawal | Moderate bulk | Strongly activates the ring for nucleophilic attack, especially at the ortho and para positions (C2, C6). |
| Chloro Group (at C2) | Inductive withdrawal; weak resonance donation | Moderate bulk | Further activates the ring; acts as a leaving group in SNAr reactions; can hinder attack at C1 or the ethanol side chain. |
| Ethanol Side Chain (at C1) | Weak inductive donation | Can be bulky, depending on conformation | Can sterically hinder reactions at the C2 position (ortho-substituent). |
Hydrogen Bonding Interactions and Their Role in Structure
Hydrogen bonding, both within a single molecule (intramolecular) and between different molecules (intermolecular), is a crucial factor in determining the structure, conformation, and properties of this compound and its analogues. youtube.com
An intramolecular hydrogen bond can form between the hydrogen atom of the ethanol's hydroxyl group (a hydrogen bond donor) and an electronegative atom on the aromatic ring that can act as a hydrogen bond acceptor. osti.gov In this specific structure, two possibilities exist:
Interaction with the ortho-Chloro Group: A weak intramolecular hydrogen bond may form between the –OH group and the adjacent chlorine atom (O–H···Cl). Such interactions have been proposed and investigated in other o-halophenols. vedantu.comrsc.org The formation of this five-membered ring would fix the conformation of the ethanol side chain relative to the ring, restricting its rotational freedom. vedantu.com
Interaction with the para-Nitro Group: An intramolecular hydrogen bond between the ethanol –OH and the para-nitro group is geometrically impossible due to the distance. However, the oxygen atoms of the nitro group are strong hydrogen bond acceptors for intermolecular hydrogen bonds. rsc.org
The presence of an intramolecular hydrogen bond significantly influences a molecule's properties. For example, in o-nitrophenol, the intramolecular hydrogen bond between the hydroxyl and nitro groups leads to a lower boiling point compared to its p-nitrophenol isomer, which can only form stronger intermolecular hydrogen bonds. doubtnut.com
In derivatives of this compound, the formation of an intramolecular O–H···Cl bond would stabilize a specific planar or near-planar arrangement of the side chain relative to the ring. Studies on other molecules with competing hydrogen bond acceptors, such as 5-chloro-3-nitro-2-hydroxyacetophenone, show that the final structure is a result of the balance between different possible hydrogen bonds. nih.gov The strength of such a bond would depend on the geometry and the acidity of the hydroxyl proton, which is in turn influenced by the electronic effects of the ring substituents. osti.gov The presence and strength of these non-covalent interactions are therefore fundamental to understanding the conformational landscape and the resulting chemical and biological properties of these compounds.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule.
Proton NMR (¹H NMR)
Proton NMR spectroscopy of 2-(2-Chloro-4-nitrophenyl)ethanol would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the substituted benzene (B151609) ring would typically appear in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm. Due to the substitution pattern, these protons would likely exhibit complex splitting patterns (multiplets) resulting from spin-spin coupling with each other.
The two methylene (B1212753) groups (-CH2-) of the ethanol (B145695) side chain would also give rise to signals. The protons of the CH2 group attached to the aromatic ring and the CH2 group bearing the hydroxyl (-OH) group would likely appear as triplets, assuming coupling to each other. Their chemical shifts would be influenced by the electron-withdrawing effects of the chloro and nitro groups on the ring and the electronegative oxygen atom. The hydroxyl proton itself often appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Carbon NMR (¹³C NMR)
In the ¹³C NMR spectrum of this compound, each unique carbon atom in the molecule would produce a distinct signal. The molecule contains eight carbon atoms, and due to the lack of symmetry, eight separate signals would be anticipated. The six carbons of the aromatic ring would resonate in the typical aromatic region, approximately between 120 and 150 ppm. The specific chemical shifts would be influenced by the attached chloro and nitro substituents.
The two aliphatic carbons of the ethanol side chain would appear in the more upfield region of the spectrum. The carbon atom bonded to the hydroxyl group would be expected to have a chemical shift in the range of 60-70 ppm, while the other methylene carbon would be at a slightly lower chemical shift.
Table 1: Predicted ¹³C NMR Chemical Shift Ranges
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Aromatic Carbons | 120 - 150 |
| -CH2OH | 60 - 70 |
| Ar-CH2- | 30 - 40 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to display several characteristic absorption bands.
A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group's stretching vibration. The presence of the nitro group (-NO2) would be confirmed by two strong absorption bands, one for the asymmetric stretching vibration around 1500-1570 cm⁻¹ and another for the symmetric stretching vibration around 1300-1370 cm⁻¹.
The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the ethanol side chain would be observed in the 2850-3000 cm⁻¹ region. The C-Cl stretching vibration typically appears in the fingerprint region, below 800 cm⁻¹.
Table 2: Expected IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching, broad | 3200 - 3600 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| NO₂ (Nitro) | Asymmetric Stretching | 1500 - 1570 |
| NO₂ (Nitro) | Symmetric Stretching | 1300 - 1370 |
| C-Cl | Stretching | < 800 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight. Due to the presence of chlorine, this peak would exhibit a characteristic isotopic pattern, with a smaller M+2 peak approximately one-third the intensity of the M+ peak, corresponding to the ³⁷Cl isotope. Fragmentation would likely involve the loss of small molecules or radicals, such as water (H₂O) from the ethanol side chain or the nitro group (NO₂).
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a softer ionization technique that is less likely to cause extensive fragmentation compared to EI-MS. For this compound, ESI-MS would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ or adducts with solvent molecules or salts, such as [M+Na]⁺. This technique is particularly useful for confirming the molecular weight of the compound with high accuracy.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption spectrum of this compound is primarily determined by the chromophoric nitro-substituted benzene ring. Aromatic nitro compounds are known to exhibit characteristic absorption bands in the UV-visible region. nih.gov The presence of the nitro group (NO₂) and the chloro (Cl) substituent on the phenyl ring, along with the ethanol side chain, influences the precise wavelength and intensity of these absorptions.
The UV-Vis spectrum of compounds containing a nitrophenyl group is typically characterized by strong absorption due to π → π* transitions of the aromatic system and n → π* transitions associated with the nitro group. For instance, 4-nitroaniline (B120555), a related compound, exhibits a strong absorption maximum (λmax) at approximately 380 nm in ethanol. taylorandfrancis.comnih.gov The presence of an auxochromic group like the hydroxyl group in the ethanol side chain and the chloro substituent can cause a shift in the absorption maxima (either a bathochromic or hypsochromic shift) and a change in the molar absorptivity (ε). The chloro group itself contributes to absorption at shorter wavelengths, as seen in chlorobenzene. cdnsciencepub.comacs.org
Table 1: Representative UV-Vis Absorption Data
| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol-1·cm-1) | Transition |
|---|---|---|---|
| Ethanol | ~280-320 | Illustrative value: ~10,000 - 15,000 | π → π* |
| Methanol | ~280-320 | Illustrative value: ~10,000 - 15,000 | π → π* |
These values are illustrative and based on the expected spectral characteristics of similar aromatic nitro compounds.
Optical Rotation Measurements
Optical activity is a property exhibited by chiral molecules, which are molecules that are non-superimposable on their mirror images. The compound this compound possesses a chiral center at the carbon atom bonded to the hydroxyl group, the phenyl ring, and a hydrogen atom. This chirality means that the compound can exist as a pair of enantiomers, which are stereoisomers that are mirror images of each other.
Enantiomers have identical physical properties such as melting point, boiling point, and solubility, but they differ in their interaction with plane-polarized light. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, denoted by (+) or d), while the other will rotate it in a counter-clockwise direction (levorotatory, denoted by (-) or l) to an equal extent. libretexts.org A mixture containing equal amounts of both enantiomers is called a racemic mixture and is optically inactive.
The specific rotation, [α], is a fundamental property of a chiral substance and is defined as the observed angle of optical rotation when plane-polarized light is passed through a sample of a specific concentration and path length. wikipedia.org The value is typically reported at a specific temperature and wavelength of light (commonly the sodium D-line, 589 nm).
No experimental optical rotation values for the enantiomers of this compound have been reported in the reviewed scientific literature. For illustrative purposes, the specific rotation of a structurally similar chiral alcohol, (S)-(-)-1-phenylethanol, is -45° (c = 5% in methanol). sigmaaldrich.com This indicates that the (S)-enantiomer is levorotatory. The corresponding (R)-enantiomer would be dextrorotatory with a specific rotation of +45°.
Table 2: Representative Optical Rotation Data Format
| Enantiomer | Specific Rotation [α]20D | Concentration (c) | Solvent |
|---|---|---|---|
| (R)-2-(2-Chloro-4-nitrophenyl)ethanol | Hypothetical Positive Value | e.g., 1 g/100mL | e.g., Methanol |
| (S)-2-(2-Chloro-4-nitrophenyl)ethanol | Hypothetical Negative Value | e.g., 1 g/100mL | e.g., Methanol |
These are hypothetical entries to illustrate the format of optical rotation data, as no experimental values are currently available in the literature.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Nitroaniline |
| Chlorobenzene |
| (S)-(-)-1-Phenylethanol |
| (R)-1-Phenylethanol |
| Methanol |
Crystallographic Analysis and Solid State Structure
X-ray Diffraction Techniques
No data available.
Analysis of Molecular Conformation and Planarity
No data available.
Intermolecular Interactions and Crystal Packing
No data available.
Hydrogen Bonding Networks
No data available.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure and geometry of molecules. For compounds related to 2-(2-Chloro-4-nitrophenyl)ethanol, such as 2-chloro-4-nitrotoluene (B140621), DFT calculations using the B3LYP method with a 6-31G* basis set have been employed to evaluate vibrational frequencies and molecular structure. nih.gov These theoretical approaches are fundamental to understanding the molecule's intrinsic properties.
The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE): A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com It signifies lower kinetic stability and higher chemical reactivity. mdpi.com Calculations on the related compound 2-chloro-4-nitrotoluene have shown that charge transfer occurs within the molecule, a phenomenon elucidated by HOMO-LUMO analysis. nih.gov
From the HOMO and LUMO energies, several key quantum chemical parameters can be calculated to describe a molecule's reactivity. nih.gov
| Parameter | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; soft molecules have a small HOMO-LUMO gap. mdpi.com |
| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ = -χ) | A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. |
This table presents the formulas used to derive global reactivity descriptors from HOMO and LUMO energies, as applied in DFT studies. mdpi.comnih.gov
Before analyzing electronic properties, the first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to the lowest energy state on the potential energy surface. For related organophosphorus and diorganotin(IV) complexes, geometry optimization has been performed using DFT methods to establish the most stable conformations, such as distorted octahedral geometries. nih.gov This foundational step is crucial, as the calculated electronic properties are highly dependent on the molecular geometry.
Molecular Dynamics Simulations
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics. Such simulations are used to study conformational changes, molecular stability, and interactions with other molecules, such as solvents or biological receptors. For instance, MD simulations have been applied to derivatives of 2-chloro-4-nitrobenzoic acid to study their stability and binding within the active sites of enzymes. nih.gov This type of analysis could similarly elucidate the flexibility of the ethanol (B145695) side chain in this compound and its interactions in various environments.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR models are statistical tools that correlate the chemical structure of a compound with its biological activity (QSAR) or physicochemical properties (QSPR). These models rely on descriptors derived from the molecular structure to predict the behavior of new or untested compounds.
The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. semanticscholar.org It is expressed as:
log(k/k₀) = ρσ
Where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant.
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. Electron-withdrawing groups (like -NO₂) have positive σ values, while electron-donating groups have negative values.
ρ (rho) is the reaction constant, which depends on the nature of the reaction. A positive ρ value indicates that the reaction is aided by electron-withdrawing groups (buildup of negative charge in the transition state), while a negative ρ value means it is favored by electron-donating groups (buildup of positive charge).
Studies on the hydrolysis of para-substituted nitrophenyl esters have utilized Hammett plots to analyze kinetic trends and probe reaction mechanisms. semanticscholar.org For this compound, a Hammett analysis could quantify the combined electronic influence of the chloro and nitro substituents on reactions involving the ethanol group.
| Substituent | σ (para) |
| -NO₂ | 0.78 |
| -Cl | 0.23 |
| -H | 0.00 |
| -CH₃ | -0.17 |
| -OH | -0.37 |
This table provides examples of Hammett substituent constants (σ) for common para-substituents, illustrating their electron-donating or electron-withdrawing strength.
The Yukawa-Tsuno equation is an extension of the Hammett equation that accounts for enhanced resonance effects in reactions where a significant charge develops at the reaction center in the transition state. wikipedia.org It is particularly useful for reactions of para-substituted compounds. The equation is:
log(k/k₀) = ρ(σ + r(σ⁺ - σ))
Where:
σ⁺ is the substituent constant for reactions involving a buildup of positive charge stabilized by resonance.
r is the resonance demand parameter, which quantifies the degree of resonance stabilization in the transition state. An r value greater than zero indicates an enhanced resonance effect.
Yukawa-Tsuno plots have been successfully applied to the aminolysis of substituted benzoates, providing a more accurate correlation than the standard Hammett equation when resonance effects are prominent. researchgate.net For reactions involving the phenyl ring of this compound, this analysis could offer a more nuanced understanding of substituent effects, particularly the strong resonance-withdrawing nature of the nitro group.
Biochemical and Biological Research Applications in Vitro Focus
Enzyme Substrate Design and Kinetic Studies
The 2-chloro-4-nitrophenyl group is a key component in the design of chromogenic enzyme substrates. In these specially designed molecules, the group is chemically linked to a specific enzyme-recognition element, such as an oligosaccharide. The substrate itself is colorless, but upon enzymatic cleavage, it releases the yellow-colored 2-chloro-4-nitrophenol (B164951), which can be easily detected and quantified using a spectrophotometer. This principle allows for continuous monitoring of enzyme activity.
Substrate Hydrolysis Mechanisms
The fundamental mechanism of these chromogenic substrates involves enzymatic hydrolysis. An enzyme, such as a glycosidase, recognizes and binds to the substrate molecule. The enzyme then catalyzes the cleavage of a specific glycosidic bond that links the recognition part of the substrate to the 2-chloro-4-nitrophenyl reporter group. This hydrolysis event liberates 2-chloro-4-nitrophenol. The rate of its formation is directly proportional to the enzyme's activity, allowing for precise kinetic measurements.
For example, in substrates designed for glycoside hydrolases, the enzyme breaks the bond between a sugar chain and the chromophore. In many assay designs, auxiliary enzymes are included in the mixture to ensure the complete and rapid hydrolysis of intermediate products, leading to the stoichiometric release of 2-chloro-4-nitrophenol.
Enzyme Characterization (e.g., α-amylases)
Derivatives containing the 2-chloro-4-nitrophenyl group are widely used for the characterization and routine measurement of α-amylase activity in biological samples. Substrates like 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) and 2-chloro-4-nitrophenyl-β-D-maltoheptaoside are designed to be specifically cleaved by α-amylase.
The use of these substrates offers several advantages for enzyme assays:
Direct Measurement: Many of these substrates allow for a direct assay without the need for coupling enzymes, simplifying the procedure. researchgate.netnih.gov
High Sensitivity: The released 2-chloro-4-nitrophenol has a high molar absorptivity, making the assay highly sensitive. nih.gov
Specificity: The substrate can be designed to be highly specific for the target enzyme.
Automation: The colorimetric nature of the assay makes it readily adaptable to automated analytical instruments for high-throughput screening. nih.gov
In a typical assay, the rate of increase in absorbance at a specific wavelength (commonly 405 nm) is measured over time. nih.gov This rate is then used to calculate the enzyme's activity in units per liter (U/L). Such assays are precise, exhibit no lag phase, and have a broad linear range, making them robust for clinical and research applications. researchgate.net
Table 1: Examples of 2-Chloro-4-nitrophenyl-based Enzyme Substrates
| Substrate Name | Target Enzyme | Application |
| 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) | α-Amylase | Direct colorimetric assay of amylase in serum. researchgate.netnih.gov |
| 2-chloro-4-nitrophenyl-β-D-maltoheptaoside | α-Amylase | Sensitive determination of P-type and S-type α-amylase isoenzymes. nih.gov |
| 2-chloro-4-nitrophenyl-4-O-β-D-galactopyranosylmaltoside (GalG2CNP) | α-Amylase | Continuous monitoring assay for total and pancreatic amylase. |
| Benzylidene end-blocked 2-chloro-4-nitrophenyl-β-cellotrioside (BzCNPG3) | endo-1,4-β-glucanase (Cellulase) | Specific and sensitive colorimetric assay for cellulase. oup.com |
| 2-chloro-4-nitrophenyl-β-D-glucoside (CNPG) | β-glucosidase | Chromogenic model substrate for studying β-glucosidase kinetics. nih.gov |
In Vitro Studies on Cellular Processes and Targets
While the 2-chloro-4-nitrophenyl chemical structure is a cornerstone of enzyme substrate design, there is a notable lack of published research on the direct biological effects of the parent compound, 2-(2-chloro-4-nitrophenyl)ethanol, on cellular processes. Therefore, this section outlines the principles of standard in vitro assays that would be employed to investigate such effects.
Investigation of Molecular Mechanisms (e.g., inhibition of cellular processes)
Investigating the molecular mechanism of a novel compound involves a battery of in vitro assays to determine its effect on specific cellular pathways. If this compound were to be studied, researchers would typically expose cultured cells to varying concentrations of the compound. Subsequent analyses would look for changes in key cellular events such as signal transduction, gene expression, or metabolic pathways. Techniques like Western blotting, qPCR, and reporter gene assays would be used to pinpoint the molecular targets and elucidate any inhibitory or stimulatory effects on cellular functions.
In Vitro Assays for Antimicrobial Activity (e.g., against fungi, bacteria)
To evaluate the potential antimicrobial properties of this compound, standardized in vitro susceptibility tests would be performed. The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
For Bacteria: The broth microdilution method is commonly used. In this assay, a standardized suspension of bacteria is added to wells of a microtiter plate containing serial dilutions of the test compound. After incubation, the wells are visually inspected for turbidity to determine the MIC.
For Fungi: Similar broth microdilution methods are used for yeast and filamentous fungi, following guidelines from clinical standards institutes. The MIC is determined as the lowest concentration that causes a significant reduction in growth compared to a drug-free control.
These assays provide foundational data on whether a compound possesses bacteriostatic, bactericidal, fungistatic, or fungicidal properties.
In Vitro Cell Proliferation and Viability Assays (e.g., MTT, SRB assays)
Cytotoxicity and anti-proliferative effects are critical parameters when assessing a compound's biological activity. The MTT and SRB assays are two of the most common colorimetric methods used for this purpose in high-throughput screening.
MTT Assay: This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. nih.gov Viable cells contain mitochondrial reductase enzymes that can convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan (B1609692) product. nih.gov This formazan is then solubilized, and the absorbance is measured. A decrease in signal indicates a reduction in metabolic activity, which can be due to cytotoxicity or inhibition of proliferation.
SRB Assay: The Sulforhodamine B (SRB) assay measures total cellular protein content, providing an estimation of cell mass. nih.gov Cells are first fixed to the plate, then stained with the SRB dye, which binds to basic amino acids in cellular proteins. nih.gov After washing away the unbound dye, the protein-bound dye is solubilized and measured colorimetrically. The SRB assay is independent of metabolic activity and is widely used to screen for cytotoxic agents. nih.gov
Table 2: Comparison of Common In Vitro Viability Assays
| Assay | Principle | Measures | Advantages |
| MTT | Enzymatic reduction of tetrazolium salt | Mitochondrial metabolic activity | Well-established, sensitive |
| SRB | Stochiometric binding of dye to cellular proteins | Total protein mass (cell number) | Inexpensive, stable endpoint, less interference from compounds affecting metabolism. nih.gov |
Investigation of Specific Molecular Targets (e.g., viral nucleoprotein inhibition)
There is no available research in the public domain that investigates this compound as an inhibitor of viral nucleoproteins. Consequently, no data on its mechanism of action, inhibitory concentrations, or specific viral targets can be provided.
In Vitro Genotoxicity Assays (e.g., chromosomal aberration assays for mechanistic understanding)
No studies have been published that evaluate the genotoxic potential of this compound using in vitro chromosomal aberration assays. As a result, there is no information regarding its clastogenic or aneugenic potential, nor any data to facilitate a mechanistic understanding of its interaction with genetic material.
Advanced Analytical Methodologies and Separation Science
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile, thermally labile compounds like 2-(2-Chloro-4-nitrophenyl)ethanol. Its high resolution and sensitivity make it ideal for separating the target compound from impurities and reaction byproducts.
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of moderately polar compounds such as nitrophenyl derivatives. nih.gov In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), while the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. nih.gov
For related nitroaromatic compounds, RP-HPLC methods have been developed using acetonitrile/water mobile phases, often with an acidifier like phosphoric acid to ensure sharp peak shapes. sielc.comsielc.comsielc.com The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. The nitro and chloro substituents, along with the phenyl ring of this compound, provide sufficient hydrophobicity for strong retention on a C18 column, while the hydroxyl group adds polarity. Elution is typically achieved by a gradient, where the proportion of the organic solvent is increased over time. Detection is commonly performed using a UV detector, as the nitroaromatic chromophore absorbs strongly in the UV-visible region. mdpi.com
| Compound Type | Column | Mobile Phase | Reference |
|---|---|---|---|
| Nitrophenyl-azo-dyes | Newcrom R1 | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.comsielc.com |
| Hexanitrostilbene (HNS) | Ultimate 3000 UHPLC | Methanol and Water (70:30) | mdpi.com |
| Dextromethorphan and impurities | Acquity BEH C18 | Ethanol (B145695) gradient with 10 mM Ammonium (B1175870) Formate (B1220265) (pH 4.7) | nih.gov |
For unambiguous identification and structural elucidation, HPLC systems are frequently coupled with a mass spectrometer (LC-MS). This powerful combination provides both retention time data from the HPLC and mass-to-charge ratio information from the MS. When coupling HPLC with MS, the mobile phase composition is critical. Non-volatile buffers like phosphate (B84403) are incompatible as they can contaminate the ion source. sielc.comsielc.com Therefore, volatile buffers such as formic acid or ammonium formate are used instead. nih.govsielc.com
LC-MS analysis of this compound would likely involve an electrospray ionization (ESI) source, which is well-suited for polar molecules. In positive ion mode, the protonated molecule [M+H]⁺ could be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ or adducts might be detected. Tandem mass spectrometry (LC-MS/MS) can provide further structural information by fragmenting the parent ion and analyzing the resulting daughter ions, which is a technique used for other nitroaromatic compounds. qub.ac.uk
The goal of preparative HPLC is to isolate and purify larger quantities of a target compound, moving from analytical-scale micrograms to milligram or even gram scales. warwick.ac.uk HPLC methods developed for analytical purposes can often be scaled up for preparative separations. sielc.comsielc.com This involves using larger columns with greater stationary phase capacity and higher mobile phase flow rates. mdpi.com
For this compound, a preparative HPLC method would be invaluable for obtaining high-purity material for further research or as a reference standard. The process involves injecting a concentrated solution of the crude product onto the column and collecting the eluent fraction that contains the desired compound as it exits the detector. lcms.cznih.gov The collected fractions are then typically evaporated to yield the purified solid. This technique has been successfully applied to the purification of various complex organic molecules, including other nitrophenyl derivatives. rsc.org
Gas Chromatography (GC)
Gas Chromatography is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. While the hydroxyl group in this compound increases its boiling point and may pose challenges for direct GC analysis, the technique remains relevant, particularly when coupled with mass spectrometry (GC-MS).
The direct analysis of related compounds like 2-chloroethanol (B45725) has been successfully performed using GC. gcms.czresearchgate.net For a less volatile compound such as this compound, derivatization of the alcohol functional group to a more volatile silyl (B83357) ether, for example, could be employed to improve its chromatographic behavior. Analysis is typically carried out on a capillary column with a nonpolar or medium-polarity stationary phase. researchgate.netsigmaaldrich.com A GC-MS method would provide definitive identification based on both the retention time and the compound's characteristic mass spectrum fragmentation pattern.
Sample Preparation and Extraction Techniques for Research Applications
Effective sample preparation is crucial for reliable analysis and is aimed at isolating the analyte of interest from a complex matrix and concentrating it prior to chromatographic analysis.
For research applications involving the synthesis of this compound, a common workup procedure would involve solvent extraction . Following the reaction, the mixture is typically quenched with water, and the product is extracted into an immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758). rsc.org This separates the organic product from inorganic salts and water-soluble starting materials. The organic layer is then dried and concentrated to yield the crude product.
For extraction from more complex matrices, techniques like ultrasonic extraction could be employed. This method uses high-frequency sound waves to facilitate the penetration of solvent into the sample matrix, enhancing extraction efficiency. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method, which combines salting-out liquid-liquid extraction with dispersive solid-phase extraction, is another advanced technique used for extracting a wide range of analytes, including those with polar functional groups, from various samples. qub.ac.ukgcms.cz
Purification Techniques
After synthesis and initial extraction, this compound typically exists as a crude product containing residual starting materials, byproducts, and solvents. Further purification is necessary to obtain the compound in a highly pure form.
Recrystallization is a fundamental and effective technique for purifying solid organic compounds. The principle relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. As the solution cools, the pure compound crystallizes out, leaving the more soluble impurities behind in the solvent. The choice of solvent is critical and may require empirical testing with solvents like ethanol, methanol, or mixtures with water.
For more challenging separations or to achieve the highest purity, column chromatography is often employed. rsc.org This technique separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica (B1680970) gel) while being carried through the column by a liquid mobile phase. By carefully selecting the solvent system (eluent), this compound can be separated from less polar and more polar impurities. As previously mentioned, preparative HPLC represents the most powerful chromatographic purification technique, offering the highest resolution for obtaining analytically pure material. nih.govrsc.org
Role As a Chemical Intermediate in Organic Synthesis and Materials Science
Precursor to Research Chemicals for Pharmaceutical and Agrochemical Development
While direct applications of 2-(2-Chloro-4-nitrophenyl)ethanol in pharmaceuticals are not extensively documented, the structural motifs it contains are of interest in medicinal and agrochemical research. The related compound, 2-(4-Nitrophenyl)ethanol, is utilized as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs, as well as in the development of agrochemicals. chemimpex.com The reactivity imparted by the nitro group makes it a valuable precursor for creating more complex molecules. chemimpex.com
Similarly, the precursor 2-chloro-4-nitrophenol (B164951) is recognized as an intermediate in the production of fungicides and drugs. eeer.org Research into the synthesis of related aminoalcohols, such as 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol, has been aimed at designing new structures with potential pharmacological activity, with some synthesized compounds showing moderate antibacterial and antifungal properties. researchgate.net These examples suggest the potential for this compound to serve as a starting material for novel bioactive compounds, where the chloro, nitro, and ethanol (B145695) functionalities can be chemically modified to tune the molecule's properties.
Building Block for Dyes and Pigments Research
The most significant and well-documented application of the 2-(2-chloro-4-nitrophenyl) moiety is as a crucial building block in the synthesis of azo dyes. The core structure, derived from 2-chloro-4-nitroaniline (B86195), serves as a diazo component, which is then coupled with various aromatic compounds (coupling components) to produce a wide range of colors.
The ethanol group in this compound can be part of the coupling component, or the entire (2-chloro-4-nitrophenyl) fragment can be incorporated into a larger dye molecule. Many commercial dyes are based on this chemistry. For instance, the compound is a key intermediate for disperse dyes used to color synthetic fibers. echemi.comechemi.com
Examples of such dyes include:
C.I. Disperse Red 13 , chemically known as 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethanol, is a dark red powder used as a disperse dye. echemi.comnist.gov Its synthesis involves the diazo component derived from 2-chloro-4-nitroaniline and a coupling component containing an N-ethyl-N-(2-hydroxyethyl)aniline group.
Other related structures include 2,2′-[[4-[2-(2-Chloro-4-nitrophenyl)diazenyl]-3-methylphenyl]imino]bis[ethanol] and Ethanol, 2-[[2-chloro-4-[(4-nitrophenyl)azo]phenyl]amino]- . echemi.comncats.iosielc.com These compounds are also classified as dyes and pigments, highlighting the versatility of the core chemical structure in creating a variety of colorants. echemi.com
Below is a table summarizing some of the disperse dyes derived from the 2-chloro-4-nitrophenyl moiety:
| Common Name | Chemical Name | CAS Number | Molecular Formula | Application |
| C.I. Disperse Red 13 | 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethanol | 3180-81-2 | C₁₆H₁₇ClN₄O₃ | Azo dye for textiles echemi.comnist.gov |
| (Unnamed Dye) | 2,2′-[[4-[2-(2-Chloro-4-nitrophenyl)diazenyl]-3-methylphenyl]imino]bis[ethanol] | 3769-57-1 | C₁₇H₁₉ClN₄O₄ | Dye and Pigment echemi.com |
| (Unnamed Dye) | Ethanol, 2-[[2-chloro-4-[(4-nitrophenyl)azo]phenyl]amino]- | 43047-20-7 | C₁₄H₁₃ClN₄O₃ | Azo dye intermediate ncats.iosielc.comnih.gov |
| (Unnamed Dye) | Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- | 58104-46-4 | C₁₆H₁₇Cl₂N₅O₄ | Azo dye sielc.com |
Synthesis of Advanced Materials
The use of this compound specifically in the synthesis of advanced materials like polymers is not widely reported. However, structurally similar nitrophenyl ethanol derivatives have been employed in materials science. For example, 2-[Ethyl[4-[2-(4-nitrophenyl)ethenyl]phenyl]amino]ethanol has been used in the synthesis of a second-order nonlinear optical chromophore which was then covalently attached to a photofractive terpolymer. sigmaaldrich.com This suggests that the chromophoric properties inherent in the nitrophenyl structure, which are exploited in dyes, could potentially be harnessed in the development of advanced optical materials. The functional groups on this compound, namely the hydroxyl group, could allow it to be incorporated into polymer chains through esterification or other condensation reactions.
Process Development for Scalable Research Applications
The scalability of synthetic routes is crucial for the industrial application of chemical intermediates. For compounds related to this compound, process development has focused on both the synthesis of precursors and the purification of final products.
Patents describe improved methods for synthesizing the key precursor, 2-chloro-4-nitrophenol, from 4-nitrophenol (B140041). google.com These methods aim to create more technologically advanced and environmentally friendly processes that provide higher yields, which is a critical consideration for large-scale production. google.com
Furthermore, scalable liquid chromatography methods have been developed for the analysis and purification of related azo dyes. sielc.comsielc.com For instance, reverse-phase (RP) HPLC methods using simple mobile phases have been shown to be scalable and suitable for isolating impurities in preparative separation of dye compounds like Ethanol, 2-[[2-chloro-4-[(4-nitrophenyl)azo]phenyl]amino]-. sielc.comsielc.com Such scalable purification techniques are essential for ensuring the high purity required for commercial applications in research and industry.
Q & A
Q. What are the standard synthetic routes for 2-(2-Chloro-4-nitrophenyl)ethanol, and how can reaction conditions be optimized?
Answer: The synthesis typically involves condensation reactions using precursors like 2-chloro-4-nitroaniline or derivatives. For example:
- Reflux Method : A mixture of 2-chloro-4-nitroaniline and glacial acetic acid was refluxed for 120 hours , yielding a pale-yellow crystalline product with 91.9% efficiency after recrystallization from ethanol .
- Alternative Routes : Methyl esters of related nitroaromatic compounds (e.g., methyl 2-(2-chloro-4-nitrophenyl)benzoxazole-5-carboxylate) are synthesized via 15-hour reflux of 2-chloro-4-nitrobenzoic acid derivatives, followed by ice-water quenching and ethanol recrystallization .
Q. Optimization Tips :
Q. Which analytical techniques are most effective for characterizing this compound?
Answer: Key methods include:
- Chromatography : TLC with solvent systems like dichloromethane/petroleum ether (2:1) for purity assessment .
- Spectroscopy :
- Melting Point Analysis : Critical for purity validation; related compounds exhibit sharp melting points (e.g., >300°C for sodium salt derivatives) .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what mechanisms underpin its activity?
Answer: While direct studies on this compound are limited, structural analogs suggest:
- Enzyme Inhibition : Nitro and chloro groups may inhibit enzymes involved in inflammatory or cancer pathways (e.g., apoptosis modulation) .
- Anticancer Potential : Similar compounds exhibit activity via reactive oxygen species (ROS) generation or DNA intercalation .
Q. Methodological Recommendations :
- Perform in vitro assays (e.g., cell viability, caspase activation) using cancer cell lines.
- Use molecular docking to predict binding affinities for targets like tyrosine kinases .
Q. How can researchers resolve contradictions in reported data (e.g., yield, purity) for this compound?
Answer:
- Reproducibility : Standardize reaction conditions (e.g., reflux duration, solvent ratios) across labs .
- Cross-Validation : Combine multiple techniques (e.g., HPLC for purity, elemental analysis for composition) .
- Supplier vs. Lab-Grade : Commercial batches may claim ≥95% purity, but in-house synthesis (e.g., 91.9% yield ) requires independent validation via spectroscopy .
Q. What computational approaches are suitable for studying the molecular interactions of this compound?
Answer:
- Molecular Dynamics (MD) Simulations : To analyze conformational stability in solvent environments.
- Density Functional Theory (DFT) : Predict electronic properties (e.g., nitro group reactivity) .
- QSAR Models : Relate structural features (e.g., chloro-substitution) to biological activity .
Q. What strategies improve crystallization and purity of this compound?
Answer:
Q. How can reaction kinetics and pathways be elucidated for derivatives of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
